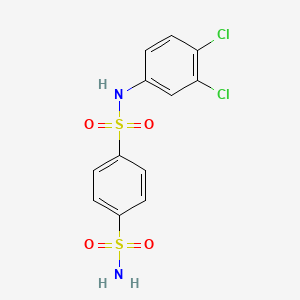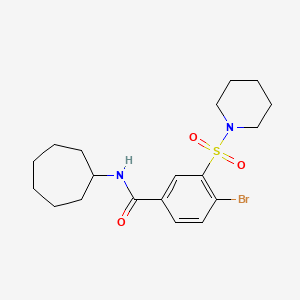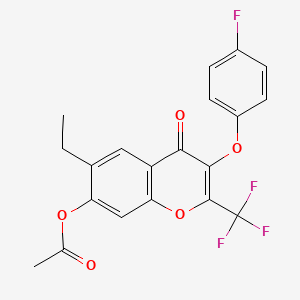![molecular formula C17H16ClIN2O B3705892 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3705892.png)
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
概要
説明
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and iodo substituents on the benzene ring, along with a pyrrolidinyl group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide moiety involves the reaction of the halogenated benzene derivative with an amine, such as 4-(pyrrolidin-1-yl)aniline, under suitable conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups present on the molecule.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Chlorine gas, iodine, or N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used as halogenating agents.
Amidation: Amine reagents such as 4-(pyrrolidin-1-yl)aniline, along with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), can be used for amidation reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, including proteins and cellular pathways.
Material Science: It may find applications in the development of new materials with specific properties, such as electronic or photonic materials.
作用機序
The mechanism of action of 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrolidinyl group can enhance binding affinity and selectivity towards specific targets, while the halogen atoms can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-chloro-5-iodo-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may result in different biological activity and binding properties.
2-chloro-5-iodo-N-[4-(morpholin-1-yl)phenyl]benzamide: Contains a morpholinyl group instead of a pyrrolidinyl group, potentially altering its pharmacological profile.
2-chloro-5-iodo-N-[4-(piperidin-1-yl)phenyl]benzamide: Features a piperidinyl group, which can affect its interaction with biological targets.
Uniqueness
The presence of the pyrrolidinyl group in 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activity. This structural feature can enhance its utility in various scientific research applications, making it a valuable compound for further exploration.
特性
IUPAC Name |
2-chloro-5-iodo-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O/c18-16-8-3-12(19)11-15(16)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZIESCWIEZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3705809.png)
![3-chloro-4-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B3705816.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3705818.png)
![2-fluoro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3705821.png)


![methyl 2-({3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3705855.png)

![ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B3705875.png)
![N-(4-bromophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3705879.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3705882.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3705883.png)
![3-amino-2-(4-chlorobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B3705893.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3705897.png)
